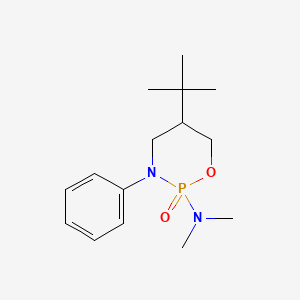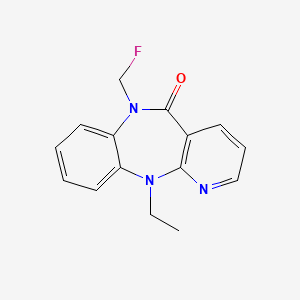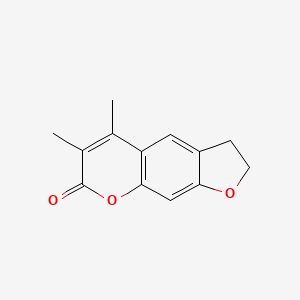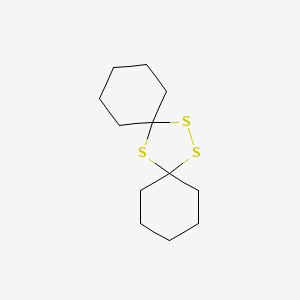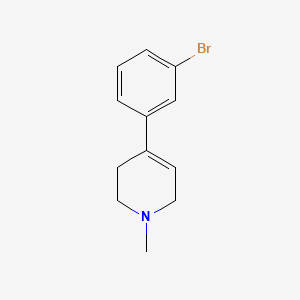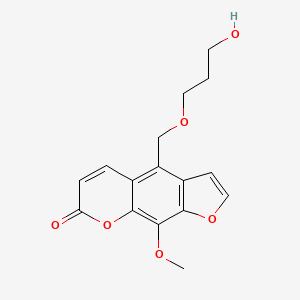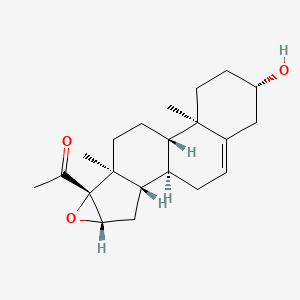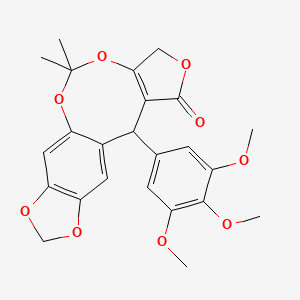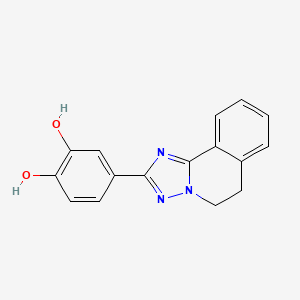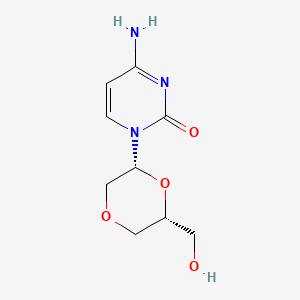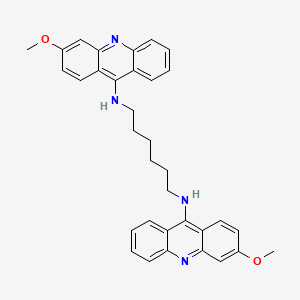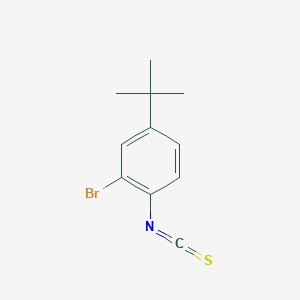![molecular formula C8H12 B12807629 Tricyclo[5.1.0.03,5]octane CAS No. 50695-42-6](/img/structure/B12807629.png)
Tricyclo[5.1.0.03,5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.1.0.03,5]octane is a polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its unique tricyclic structure, which includes three fused rings. The rigidity and strain within its structure make it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclo[5.1.0.03,5]octane can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of hydrogenation and rearrangement steps to form the tricyclic structure.
Photochemical Reactions: Another approach involves the photochemical cyclization of suitable precursors under UV light, leading to the formation of the tricyclic framework.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimizing the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce double bonds within the structure.
Substitution: Electrophilic substitution reactions can occur, particularly at the bridgehead positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Tricyclo[5.1.0.03,5]octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain and rigidity on chemical reactivity.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those requiring a rigid, polycyclic framework.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable mechanical properties.
Mécanisme D'action
The mechanism by which tricyclo[5.1.0.03,5]octane exerts its effects depends on the specific application. In chemical reactions, the strain within the tricyclic structure influences its reactivity, making it more susceptible to certain types of reactions. In biological systems, its rigid framework can interact with molecular targets in a unique manner, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: Another polycyclic hydrocarbon with a similar rigid structure but fewer rings.
Adamantane: A tricyclic hydrocarbon with a different arrangement of carbon atoms, known for its stability and use in pharmaceuticals.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure, used in high-energy materials.
Uniqueness
Tricyclo[5.1.0.03,5]octane is unique due to its specific tricyclic arrangement, which imparts distinct chemical and physical properties. Its high ring strain and rigidity make it an interesting subject for studying the effects of molecular structure on reactivity and stability.
Propriétés
Numéro CAS |
50695-42-6 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
Clé InChI |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC2CC3C1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


